Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

Description

Structural Identification and Nomenclature

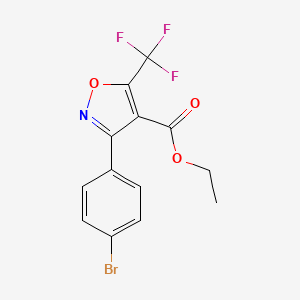

This compound possesses a well-defined molecular structure characterized by its molecular formula of C₁₃H₉BrF₃NO₃ and an average molecular mass of 364.117 atomic mass units. The compound exhibits a monoisotopic mass of 362.971790, which provides precise identification capabilities for mass spectrometric analysis. The Simplified Molecular Input Line Entry System representation of this compound is expressed as CCOC(=O)c1c(noc1C(F)(F)F)-c2ccc(Br)cc2, which encodes the complete structural connectivity including the ethyl ester functionality, the isoxazole core, the brominated phenyl ring, and the trifluoromethyl substituent.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative nomenclature systems refer to this structure as 4-Isoxazolecarboxylic acid, 3-(4-bromophenyl)-5-(trifluoromethyl)-, ethyl ester, highlighting the carboxylic acid derivative nature of the compound. The compound is also known by various identifier codes including the CAS registry number 1159978-86-5 and the MDL number MFCD11976973. The InChI key JDFRJWNBUNDLMR-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

The physical form of this compound is documented as a solid at standard conditions, which influences its handling, storage, and formulation considerations. The structural architecture consists of a five-membered isoxazole ring bearing three distinct substituents: a 4-bromophenyl group at the 3-position, a trifluoromethyl group at the 5-position, and an ethyl carboxylate functionality at the 4-position. This specific substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and biological interactions.

Historical Development in Isoxazole Chemistry

The historical foundation of isoxazole chemistry traces back to the pioneering work of Claisen in 1903, who made the first significant contribution to this field by synthesizing the parent isoxazole compound through the oximation of propargylaldehyde acetal. This seminal work established the fundamental synthetic approach that would influence decades of subsequent research in heterocyclic chemistry. The nomenclature of isoxazole itself reflects its discovery timeline, as Hantszch was the researcher who initially proposed the name "isoxazole" after the isomer "oxazole" had been discovered first. The designation combines "iso" to indicate the isomeric relationship, "oxa" and "aza" to represent the oxygen and nitrogen heteroatoms respectively, and "ole" to signify the five-membered ring structure.

The evolution of isoxazole synthetic methodology has progressed significantly since these early discoveries. Literature surveys reveal that numerous substituted isoxazoles have been prepared through diverse synthetic routes, with particular emphasis on regioselective methods that allow precise control over substitution patterns. The development of copper(I)-catalyzed procedures represents a major advancement in the field, enabling rapid synthesis of 3,5-disubstituted isoxazoles through reactions involving in situ generated nitrile oxides and terminal acetylenes. These methodological improvements have facilitated the exploration of more complex molecular architectures, including compounds bearing multiple functional groups such as bromophenyl and trifluoromethyl substituents.

The recognition of isoxazoles as electron-rich azoles with distinctive properties has driven continued research interest. The isoxazole ring system exhibits characteristics that distinguish it from other five-membered heterocycles, being less aromatic than comparable systems while maintaining significant chemical versatility. The dipole moment of isoxazole in benzene is documented as 3.3 Debye units, and it functions as a very weak base with a pKa value of 1.3. These fundamental properties influence the behavior of substituted derivatives and inform the design of new compounds for specific applications.

Modern synthetic approaches have embraced environmentally benign methodologies, including the use of biorenewable deep eutectic solvents and ultrasound-assisted reactions that offer advantages in terms of reaction efficiency and environmental impact. The field has also witnessed the development of metal-free synthetic routes, expanding the toolkit available for isoxazole preparation while addressing concerns about metal contamination in pharmaceutical applications. These advances have collectively contributed to the sophisticated understanding of isoxazole chemistry that enables the design and synthesis of complex molecules like this compound.

Significance of Bromophenyl and Trifluoromethyl Substituents

The incorporation of bromophenyl and trifluoromethyl substituents into the isoxazole framework represents a strategic approach to molecular design that leverages the unique electronic and steric properties of these functional groups. The 4-bromophenyl substituent introduces significant electronic effects through the electron-withdrawing nature of the bromine atom, which enhances the molecule's polarity and influences its chemical reactivity. The presence of the bromine substituent acts as an electronegative center that can stabilize certain intermediates during chemical transformations while also providing opportunities for further synthetic elaboration through cross-coupling reactions and related methodologies.

The trifluoromethyl group represents one of the most important functional groups in modern medicinal chemistry and materials science due to its profound influence on molecular properties. The trifluoromethyl group is widely recognized for its significant role in altering various physiochemical properties of the parent molecule, including lipophilicity, acidity, and hydrogen bonding capabilities. Research has demonstrated that the unique electronic and steric properties of the trifluoromethyl functionality can dramatically enhance the metabolic stability and biological activity of pharmaceutical compounds. In the context of heterocyclic chemistry, the construction of trifluoromethyl-containing motifs has gained considerable attention due to their potential applications in drug discovery and development.

The specific positioning of these substituents on the isoxazole ring creates a molecular architecture with distinct conformational and electronic characteristics. The electron-withdrawing effects of both the bromophenyl and trifluoromethyl groups work synergistically to modulate the electron density distribution within the isoxazole ring system. This electronic perturbation influences the compound's reactivity toward nucleophilic and electrophilic reagents, while also affecting its interaction with biological targets. The combination of these substituents creates a compound with enhanced lipophilicity compared to unsubstituted analogs, which can influence cellular permeability and tissue distribution properties.

Studies on nitrogen-trifluoromethyl azoles have revealed higher lipophilicity and potentially increased metabolic stability compared to their methyl counterparts, illustrating the transformative potential of trifluoromethyl incorporation. The presence of multiple fluorine atoms in the trifluoromethyl group creates a highly electronegative environment that can participate in unique intermolecular interactions, including hydrogen bonding with appropriate acceptor sites. These interactions can influence molecular recognition events and binding affinity in biological systems.

| Substituent | Electronic Effect | Steric Effect | Biological Implication |

|---|---|---|---|

| 4-Bromophenyl | Electron-withdrawing | Moderate bulk | Enhanced polarity, potential for cross-coupling |

| Trifluoromethyl | Strong electron-withdrawing | Compact but electronegative | Increased lipophilicity, metabolic stability |

| Combined Effect | Synergistic electron withdrawal | Balanced steric profile | Optimized pharmacological properties |

The strategic incorporation of both bromophenyl and trifluoromethyl substituents into the isoxazole framework exemplifies modern approaches to molecular design where multiple functional groups are employed to achieve desired property profiles. This combination has proven particularly valuable in pharmaceutical research, where the need for compounds with specific pharmacokinetic and pharmacodynamic properties drives the selection of appropriate substituents. The resulting molecular architecture provides a platform for investigating structure-activity relationships while offering opportunities for further structural modification through selective functionalization of the bromophenyl moiety.

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO3/c1-2-20-12(19)9-10(7-3-5-8(14)6-4-7)18-21-11(9)13(15,16)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFRJWNBUNDLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediates

A crucial intermediate in the synthesis is methyl or ethyl p-bromophenylacetate, which can be prepared by catalytic esterification of p-bromophenylacetic acid with methanol or ethanol in the presence of solid acid catalysts such as sulfate-supported complexes on iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel. The reaction is typically carried out under reflux for 5-6 hours, followed by filtration, solvent removal, and washing steps to isolate the ester intermediate with high purity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| p-Bromophenylacetic acid + Methanol + Solid acid catalyst | Reflux 5-6 h, cooling, filtration | Methyl p-bromophenylacetate (Intermediate 1) |

| Filtrate distillation under reduced pressure | Removal of methanol | Concentrated ester intermediate |

Formation of Isoxazole Ring

The isoxazole ring is constructed via the reaction of the ester intermediate with hydroxylamine derivatives under controlled temperature conditions. Hydroxylamine sulfate is preferred over hydroxylamine hydrochloride to reduce isomeric impurities and improve reaction clarity. The reaction is often conducted in the presence of sodium acetate or trifluoroacetic acid salts at temperatures ranging from -20 °C to 10 °C to yield ethyl-5-methylisoxazole-4-carboxylate derivatives.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Ethyl ethoxymethyleneacetoacetic ester + Hydroxylamine sulfate + Sodium acetate | -20 °C to 10 °C | Ethyl-5-methylisoxazole-4-carboxylate (Isoxazole core) |

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced either by using trifluoroacetaldehyde oxime in a one-pot synthesis or by reacting trifluoromethyl aniline derivatives with acid chlorides of the isoxazole carboxylic acid. In the one-pot synthesis, trifluoroacetaldehyde oxime reacts with olefins in dichloromethane at 0 °C, followed by warming to room temperature, yielding trifluoromethyl-substituted isoxazoles after chromatographic purification.

Alternatively, trifluoromethyl aniline can be reacted with 5-methylisoxazole-4-carbonyl chloride in the presence of triethylamine at low temperatures (0-50 °C) to afford trifluoromethyl-substituted anilides, which are structurally related to the target compound.

Final Esterification and Purification

The final ethyl carboxylate group is typically introduced or preserved throughout the synthesis. Post-reaction workup involves solvent extraction, washing, drying, and purification by recrystallization or chromatography to achieve high purity and yield. For example, after chlorination steps using phosgene and N,N-dimethylaminopyridine in toluene, the product is isolated by solvent removal, ethanol addition, filtration, and drying.

Representative Preparation Method (Summary Table)

| Step No. | Reaction | Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1 | Esterification of p-bromophenylacetic acid | Methanol, solid acid catalyst (e.g., sulfate on TiO2) | Reflux 5-6 h, filtration, distillation | High yield intermediate ester |

| 2 | Formation of isoxazole ring | Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | -20 °C to 10 °C | Reduced isomeric impurities |

| 3 | Trifluoromethylation | Trifluoroacetaldehyde oxime or trifluoromethyl aniline + acid chloride | 0-50 °C, inert atmosphere | One-pot or stepwise synthesis |

| 4 | Chlorination (if required) | Phosgene, N,N-dimethylaminopyridine, toluene | 20-105 °C, controlled addition | Intermediate conversion |

| 5 | Purification | Solvent extraction, ethanol washing, filtration | Ambient temperature | High purity product |

Research Findings and Optimization Notes

- Use of hydroxylamine sulfate instead of hydrochloride significantly improves reaction clarity and reduces formation of isomeric impurities during isoxazole ring formation.

- Controlled temperature and inert atmosphere (nitrogen) are critical during trifluoromethylation and chlorination steps to avoid side reactions and degradation.

- Solid acid catalysts supported on various oxides provide efficient and recyclable catalytic systems for esterification steps.

- One-pot synthesis methods combining trifluoroacetaldehyde oxime and olefins offer streamlined routes to trifluoromethylated isoxazoles with good yields and purity, minimizing intermediate isolation steps.

The preparation of Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate involves multi-step synthesis starting from p-bromophenylacetic acid derivatives, followed by isoxazole ring formation with hydroxylamine derivatives, introduction of the trifluoromethyl group via trifluoroacetaldehyde oxime or trifluoromethyl aniline, and final esterification and purification. Optimization of catalysts, reagents, and reaction conditions plays a crucial role in maximizing yield and purity while minimizing impurities and by-products.

This synthesis strategy is supported by diverse patent literature and peer-reviewed research, ensuring its reliability and applicability in pharmaceutical and fine chemical production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Chemistry

Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation : Converts to carboxylic acids or other oxidized derivatives.

- Reduction : Reduces the bromophenyl group or other functional groups.

- Substitution : The bromine atom can be replaced with various nucleophiles, creating diverse derivatives .

Biological Research

In biological contexts, this compound is investigated for its interactions with biological molecules:

- Pharmaceutical Potential : Studies suggest its potential as an anti-inflammatory and anticancer agent. Its mechanism involves binding to specific molecular targets such as enzymes and receptors, modulating their activity .

- Case Study : Research has demonstrated that derivatives of isoxazole compounds exhibit significant activity against certain cancer cell lines, indicating a pathway for drug development .

Veterinary Medicine

The compound has been noted for its application in controlling endoparasites in veterinary settings. The derivatives related to this compound have shown effectiveness against parasitic infections in animals .

Mechanism of Action

The mechanism by which Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact : The ethyl ester at position 4 offers hydrolytic stability relative to carboxylic acid derivatives, which may reduce metabolic degradation in vivo .

Biological Activity : While the target compound lacks direct bioactivity data, structurally related oxadiazoles (e.g., IIIa) demonstrate significant anti-inflammatory effects, suggesting possible therapeutic overlap .

Physicochemical Properties

- Solubility : The trifluoromethyl group and ethyl ester likely confer greater organic solvent solubility compared to carboxylic acid derivatives (e.g., CAS 91182-60-4) .

Pharmacokinetic Considerations

- Polar Surface Area (PSA) : The ester and trifluoromethyl groups reduce PSA compared to hydroxyl or carboxylic acid analogs, favoring intestinal absorption .

Biological Activity

Ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a unique isoxazole ring structure that contributes to its biological activity. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes.

- Antitumor Activity : Research indicates that isoxazole derivatives, including this compound, exhibit promising antitumor properties. They inhibit the proliferation of various cancer cell lines without significantly affecting normal cells, suggesting a selective action against tumor cells while preserving immune function .

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on cyclooxygenases (COX), which are key enzymes in inflammatory processes. By modulating COX activity, it may reduce inflammation and associated pain .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of isoxazole can also influence neuroprotective pathways, potentially offering benefits in neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and other enzymes related to neuronal health .

Antitumor Efficacy

A series of studies have evaluated the antitumor efficacy of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via mitochondrial pathways |

| A549 (Lung Cancer) | 15.0 | Inhibits cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | Modulates apoptosis-related gene expression |

These results indicate a significant potential for this compound in cancer therapy, particularly due to its selective toxicity towards cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties have been assessed through various in vitro assays:

| Assay | Result |

|---|---|

| COX-1 Inhibition IC50 | 8.0 µM |

| COX-2 Inhibition IC50 | 6.5 µM |

| TNF-alpha Inhibition | 50% inhibition at 20 µM |

These findings highlight the compound's potential as a non-steroidal anti-inflammatory drug (NSAID), providing an alternative approach to managing inflammation without the adverse effects associated with traditional NSAIDs.

Case Studies

- Case Study on Tumor Cell Lines : A study involving the treatment of various tumor cell lines with this compound demonstrated a dose-dependent reduction in cell viability, particularly in breast and lung cancer models. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3.

- Neuroprotection in Animal Models : In animal models of Alzheimer's disease, this compound showed promise in reducing cognitive decline by inhibiting AChE activity and preventing β-amyloid aggregation, suggesting a dual mechanism that could be beneficial for neurodegenerative conditions .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate, and how is the product characterized?

Methodological Answer: The compound is typically synthesized via a multi-step process involving cyclization of precursors. For example, analogous isoxazole derivatives are prepared by reacting chlorinated intermediates (e.g., o-chlorobenzoxime chloride) with ethyl acetoacetate under alkaline conditions, followed by hydrolysis and halogenation steps . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, with melting point analysis and elemental composition verification (C, H, N) for purity assessment . Crystallographic validation using tools like SHELXL or SHELXTL is recommended for unambiguous structural determination .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

Methodological Answer: ¹H NMR and ¹³C NMR are essential for identifying functional groups and substituent positions. For instance, the ¹H NMR spectrum of analogous compounds reveals resonances for aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR), and ester moieties (δ 1.3–4.4 ppm for ethyl groups) . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula accuracy, while infrared (IR) spectroscopy confirms carbonyl (C=O) and isoxazole ring vibrations .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound, particularly with non-planar ring systems?

Methodological Answer: Non-planar puckering in the isoxazole or aromatic rings complicates refinement. Employing software like SHELXL with displacement parameter restraints (e.g., DELU and SIMU commands) ensures stable refinement . For quantitative analysis of puckering, Cremer-Pople coordinates are applied to define ring deviations from planarity, using amplitude (q) and phase (φ) parameters derived from atomic coordinates . Validation tools like PLATON check for geometric anomalies (e.g., bond length/angle outliers), while Rint and GooF metrics assess data quality .

Q. What experimental strategies resolve contradictions in pharmacological activity data for trifluoromethyl-containing isoxazoles?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC50 values) may arise from differences in assay conditions or stereochemical factors. Strategies include:

- Dose-response studies : Test multiple concentrations to establish reproducibility.

- Chiral resolution : Use asymmetric Corey-Bakshi-Shibata reduction or HPLC to isolate enantiomers, as trifluoromethyl groups can induce stereoselective interactions .

- Computational docking : Map binding modes using software like AutoDock Vina to correlate substituent effects (e.g., 4-bromophenyl vs. trifluoromethyl) with target affinity .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing nature polarizes adjacent bonds, facilitating nucleophilic substitution at the isoxazole 4-carboxylate position. In drug discovery, this group is leveraged in structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles. For example, trifluoromethyl-pyrazole hybrids exhibit enhanced binding to kinase targets due to hydrophobic interactions with catalytic pockets .

Q. What safety protocols are recommended for handling brominated and fluorinated intermediates during synthesis?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with brominated intermediates (potential irritants) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile fluorinated byproducts.

- Waste disposal : Halogenated waste must be segregated and treated via approved incineration methods to prevent environmental release .

Q. How are computational methods used to predict the compound’s stability under varying pH conditions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways of the ester and isoxazole moieties. pKa prediction tools (e.g., MarvinSketch) estimate protonation states, while molecular dynamics simulations assess conformational stability in aqueous buffers. Experimental validation via HPLC stability studies at pH 1–13 confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.